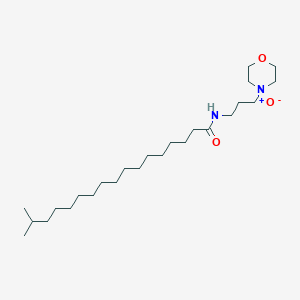

![molecular formula C₃₅H₆₄N₄O₂₂P₂ B1142322 UDP-3-O[R-3-Hydroxymyristoyl]-N-acetylglucosamine Tris Salt (90per cent) CAS No. 112710-84-6](/img/no-structure.png)

UDP-3-O[R-3-Hydroxymyristoyl]-N-acetylglucosamine Tris Salt (90per cent)

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

UDP-3-O[R-3-Hydroxymyristoyl]-N-acetylglucosamine Tris Salt (90per cent) is a complex molecule that plays a crucial role in various biological processes. It is a derivative of N-acetylglucosamine, which is an essential component of the glycosylation pathway. UDP-3-O[R-3-Hydroxymyristoyl]-N-acetylglucosamine Tris Salt (90per cent) is involved in the synthesis of bacterial cell walls, and it is also a key player in the immune response.

科学的研究の応用

Role in Lipopolysaccharide Biosynthesis

This compound plays a crucial role in the biosynthesis of lipopolysaccharides . Lipopolysaccharides form the external layer of the Gram-negative bacterial outer membrane and provide a protective, selectively permeable barrier . The enzyme UDP-3-O-acyl-glucosamine N-acyltransferase (LpxD) transfers 3-hydroxy-arachidonic acid from acyl carrier protein to the 2 amine of UDP-3-O-myristoyl glucosamine .

Enzyme Catalysis

The compound is involved in a specific enzymatic reaction catalyzed by UDP-3-O-acyl-glucosamine N-acyltransferase . The reaction involves the transfer of a (3R)-hydroxyacyl group from an acyl-carrier protein (ACP) to a UDP-3-O-[(3R)-3-hydroxyacyl]-alpha-D-glucosamine, resulting in a UDP-2-N,3-O-bis[(3R)-3-hydroxyacyl]-alpha-D-glucosamine .

Metabolic Network Reconstruction

The compound can be used in biological studies for the reconstruction of metabolic networks, specifically in bovine mammary gland tissue . This application provides valuable insights into the metabolic processes occurring within these tissues.

Study of Acyltransferases

The compound is used in the study of acyltransferases, a class of enzymes that transfer acyl groups from one molecule to another . Specifically, it is used in the study of LpxD, an acyltransferase involved in lipid A biosynthesis .

Research on Bacterial Species

The compound is used in research on various bacterial species, including Escherichia coli, Chlamydia trachomatis, Porphyromonas gingivalis, Neisseria meningitidis, Yersinia enterocolitica, and Legionella pneumophila . It helps in understanding the lipid A biosynthesis process in these bacteria .

Plant Biology Research

In plant biology, UDP-glycosyltransferase (UGT) gene family plays a crucial role in enhancing solubility, bioactivity, and diversity of flavonoids . Although not directly mentioned, the compound’s role in glycosylation processes may suggest potential applications in plant biology research .

作用機序

Target of Action

The primary target of UDP-3-O[R-3-Hydroxymyristoyl]-N-acetylglucosamine Tris Salt is the enzyme UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase, also known as LpxC . LpxC is a zinc-dependent hydrolase enzyme that plays a crucial role in the biosynthesis of lipid A, a component essential for the survival and virulence of Gram-negative bacteria .

Mode of Action

The compound interacts with LpxC by transferring 3-hydroxy-arachidonic acid from the acyl carrier protein to the 2 amine of UDP-3-O-myristoyl glucosamine . This interaction results in the production of UDP-2,3-bis[O-(3R)-3-hydroxymyristoyl]-a-d-glucosamine .

Biochemical Pathways

The compound affects the lipid A biosynthesis pathway, specifically the step catalyzed by LpxC . The downstream effects include the production of lipopolysaccharides, which are essential components of the outer membrane of Gram-negative bacteria .

Result of Action

The action of the compound leads to the inhibition of LpxC, thereby disrupting the biosynthesis of lipid A . This can result in the death of Gram-negative bacteria, as they rely on lipid A for survival . Additionally, bacteria with reduced lipid A are hypersensitive to antibacterials .

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway of UDP-3-O[R-3-Hydroxymyristoyl]-N-acetylglucosamine Tris Salt (90per cent) involves the condensation of UDP-N-acetylglucosamine with R-3-hydroxymyristoyl-CoA, followed by enzymatic dephosphorylation and tris salt formation.", "Starting Materials": [ "UDP-N-acetylglucosamine", "R-3-hydroxymyristoyl-CoA", "Tris base", "Hydrochloric acid", "Sodium hydroxide", "Sodium chloride", "Methanol", "Chloroform", "Acetic acid", "Water" ], "Reaction": [ "Synthesize R-3-hydroxymyristoyl-CoA from myristic acid and ATP using acyl-CoA synthetase", "React UDP-N-acetylglucosamine with R-3-hydroxymyristoyl-CoA using UDP-N-acetylglucosamine acyltransferase to form UDP-3-O[R-3-Hydroxymyristoyl]-N-acetylglucosamine", "Dephosphorylate UDP-3-O[R-3-Hydroxymyristoyl]-N-acetylglucosamine using alkaline phosphatase", "Dissolve the product in methanol and chloroform", "Add Tris base and hydrochloric acid to form the tris salt", "Extract the product using chloroform", "Wash the organic layer with water and sodium chloride", "Dry the organic layer using anhydrous sodium sulfate", "Remove the solvents under reduced pressure", "Purify the product using column chromatography with a mixture of chloroform, methanol, and acetic acid as the eluent" ] } | |

CAS番号 |

112710-84-6 |

分子式 |

C₃₅H₆₄N₄O₂₂P₂ |

分子量 |

954.84 |

同義語 |

1,3-Propanediol, 2-amino-2-(hydroxymethyl)-P’-[2-(acetylamino)-2-deoxy-3-O-(3-hydroxy-1-oxotetradecyl)-α-D-glucopyranosyl] Ester, Compd. With Uridine 5’-(trihydrogen diphosphate) ; UDP-3-O[R-3-Hydroxymyristoyl]-GlcNAc Tris Salt |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(6,6,8,8-Tetramethyl-1,3,5,7,2,4,6,8-tetroxatetrasilocane-2,2,4,4-tetrayl)tetra(ethane-2,1-diyl)]tetrakis(diphenylphosphane)](/img/structure/B1142247.png)

![N-[(3S,4R,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)piperidin-3-yl]acetamide;hydrochloride](/img/structure/B1142249.png)

![[[2-methylene-1-oxo-3-phenylpropyl]amino]acetic Acid Ethyl Ester](/img/structure/B1142260.png)